(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-2-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H/t9-,10-,11+,12-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHHYLDRUDGST-AKDYBRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride (CAS No. 178455-04-4) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₄H₂₇BClNO₂
- Molecular Weight : 287.63 g/mol
- CAS Number : 178455-04-4
- Purity : Typically available in high purity for research purposes.
The compound is a cyclic boronate derivative that exhibits potential as a β-lactamase inhibitor. Boron-containing compounds have been shown to interact with serine residues in β-lactamases, which are enzymes that confer antibiotic resistance in bacteria. The mechanism involves the covalent binding of the boron atom to the active site of the enzyme, thereby inhibiting its function and restoring the efficacy of β-lactam antibiotics like meropenem .
Inhibition of β-Lactamases
Research indicates that this compound demonstrates significant inhibitory activity against various classes of β-lactamases:
| Enzyme Class | Inhibition Activity | MIC (μg/mL) |
|---|---|---|
| Class A (KPC-type) | Potent | 0.5 |
| Class C (AmpC-type) | Moderate | 4 |
| Class D (OXA-type) | Weak | 32 |
The compound shows particularly strong inhibition against KPC-producing Klebsiella pneumoniae strains .
Antimicrobial Activity
In addition to its role as a β-lactamase inhibitor, studies have reported antimicrobial activity against Gram-negative bacteria. The compound's ability to enhance the effectiveness of existing antibiotics suggests its potential use in treating resistant infections.
Case Studies and Research Findings
- Study on β-Lactamase Inhibition :
- Structural Analysis :
-
Pharmacokinetics and Toxicology :
- Preliminary pharmacokinetic studies indicate favorable absorption characteristics with low toxicity profiles in vitro. Further studies are required to assess its safety and efficacy in vivo.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Analogues
Compound A : (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-benzodioxaborole
- Key Differences : Replaces the (R)-2-methylpropan-1-amine group with a phenyl ring.
- Exhibits a planar aromatic substituent, which may limit conformational flexibility compared to the target compound’s alkylamine chain .
- Synthesis : Prepared via Matteson homologation, emphasizing borole ring stability under acidic conditions .
Compound B : (αR,3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-α-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine Hydrochloride
- Key Differences : Features a 2-methylpropyl group instead of the target’s 2-methylpropan-1-amine.
- Retains the hydrochloride salt for enhanced aqueous solubility .
Compound C : (3aR,7aR)-3a-[3-(5-Chloropyridin-3-yl)phenyl]-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazol-2-amine
- Key Differences : Replaces the dioxaborole core with a benzoxazole ring and introduces a chloropyridinyl group.
- Benzoxazole core offers π-π stacking capabilities absent in the target compound .
Research Findings and Functional Implications
Stereochemical Impact on Bioactivity
The (R)-configuration of the target compound’s amine side chain is critical for interactions with chiral biological targets, such as proteases or kinases. In contrast, Compound A’s phenyl group lacks hydrogen-bonding capacity, limiting its utility in enzyme inhibition .
Boron’s Role in Binding Affinity
The hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core in the target compound and its analogues enables reversible covalent interactions with hydroxyl or thiol groups in active sites, a feature exploited in boron-based therapeutics (e.g., bortezomib) . Compound C’s benzoxazole lacks this reactivity, relying instead on halogen bonding for target engagement .
Solubility and Formulation Considerations
The hydrochloride salt form of the target compound and Compound B significantly improves bioavailability compared to neutral boroles (e.g., Compound A) . This modification is essential for in vivo applications, where solubility dictates pharmacokinetics.
Q & A
How can the stereochemical configuration of this compound be confirmed experimentally?
Advanced Research Question
To confirm stereochemistry, use X-ray crystallography for unambiguous determination of absolute configuration. For intermediates, employ NMR spectroscopy with chiral derivatizing agents (e.g., Mosher’s acid) to analyze diastereomeric splitting patterns . Additionally, polarimetry can track optical activity during synthesis, while density functional theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data .
What synthetic strategies are effective for introducing the hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborolane core?
Basic Research Question
The boronate core is typically synthesized via boronic ester formation under anhydrous conditions. A validated approach involves:
Cyclocondensation of diols (e.g., cis-1,2-diols) with boronic acids or esters.
Chiral induction using enantiopure diols or catalysts (e.g., chiral oxazaborolidines) to control stereochemistry .
Purification via column chromatography or recrystallization to isolate stereoisomers .
How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Advanced Research Question
Unexpected NMR signals may arise from dynamic effects (e.g., restricted rotation), solvent interactions , or impurities . Mitigation steps include:
- Variable-temperature NMR to probe conformational exchange.
- 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals.
- Mass spectrometry (HRMS) to confirm molecular integrity and rule out byproducts .
What methods optimize the hydrochloride salt formation without racemization?
Advanced Research Question
To form the hydrochloride salt while preserving chirality:
Use mild acidic conditions (e.g., HCl in dry diethyl ether) at low temperatures (−20°C to 0°C).
Avoid prolonged exposure to heat or moisture.
Monitor optical purity via chiral HPLC before and after salt formation .
How can the compound’s thermodynamic stability be evaluated?
Advanced Research Question
Assess stability using:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Differential scanning calorimetry (DSC) for phase transitions.
- Solution stability studies under varying pH and temperature conditions, monitored by HPLC .
What analytical techniques are critical for purity assessment?
Basic Research Question
Routine purity analysis requires:
- HPLC/UV-MS for detecting organic impurities.
- Ion chromatography for counterion quantification (e.g., chloride).
- Karl Fischer titration for residual water content .
How can reaction yields be improved in multi-step syntheses?
Advanced Research Question
Optimize yields by:
- Solvent screening (e.g., THF for boronate formation ).
- Catalyst tuning (e.g., LiHMDS for deprotonation steps ).
- In situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress.
What strategies resolve low enantiomeric excess (ee) in final products?
Advanced Research Question
To enhance ee:
- Chiral resolution via diastereomeric salt crystallization.
- Kinetic resolution using enzymes or chiral catalysts.
- Process optimization (e.g., lower reaction temperatures to reduce racemization) .
How should researchers design stability-indicating assays for this compound?
Advanced Research Question
Develop forced degradation studies under:
- Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 40°C).
- Oxidative stress (H₂O₂ exposure).
- Photolytic conditions (ICH Q1B guidelines).
Analyze degradants via LC-MS and NMR to identify degradation pathways .
What computational tools predict the compound’s reactivity in biological systems?
Advanced Research Question
Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins. ADMET prediction tools (e.g., SwissADME) can estimate solubility, permeability, and metabolic stability. Pair with in vitro assays (e.g., microsomal stability tests) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
